![molecular formula C14H11NS B092702 2-(o-Tolyl)benzothiazole CAS No. 15903-58-9](/img/structure/B92702.png)
2-(o-Tolyl)benzothiazole
Overview
Description
2-(o-Tolyl)benzothiazole is a chemical compound with the molecular formula C14H11NS and a molecular weight of 225.31 . It is a derivative of benzothiazole, a heterocyclic compound that is widely used in synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of 2-(o-Tolyl)benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation reaction of 2-aminothiophenol . Other methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 2-(o-Tolyl)benzothiazole consists of a benzothiazole moiety and an o-tolyl group . The carbon at the 2nd position of the benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole and its derivatives, including 2-(o-Tolyl)benzothiazole, can undergo various chemical reactions. These reactions can lead to a wide range of benzothiazole derivatives with different functional groups, expanding their potential applications in synthetic and medicinal chemistry .Physical And Chemical Properties Analysis
2-(o-Tolyl)benzothiazole has a melting point of 59 °C and a boiling point of 373.6±35.0 °C. It has a density of 1.199±0.06 g/cm3 .Scientific Research Applications
Pharmaceutical Chemistry
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Anti-bacterial and Anti-fungal Properties
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications, including anti-bacterial and anti-fungal properties.
Anti-oxidant and Anti-microbial Properties
2-(o-Tolyl)benzothiazole has been found to have anti-oxidant and anti-microbial properties, making it a valuable compound in the development of new drugs.
Anti-proliferative and Anti-convulsant Properties
This compound also exhibits anti-proliferative and anti-convulsant properties, which can be beneficial in the treatment of various diseases.
Anti-tubercular Properties
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have shown that the inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Industrial Applications
2-aryl benzothiazoles, including 2-(o-Tolyl)benzothiazole, are versatile scaffolds which have gigantic biological and industrial applications . For instance, they are used as electrophosphorescent emitter in OLEDs .
Antimicrobial Properties
The derivatives of 2-(o-Tolyl)benzothiazole were investigated for their antimicrobial properties against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using serial plate dilution method .
Other Biological Applications
Other biological applications of 2-(o-Tolyl)benzothiazole include anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , and antiepileptic drugs .
Future Directions
Benzothiazole derivatives, including 2-(o-Tolyl)benzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them valuable for the development of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .
Mechanism of Action
Target of Action
The primary target of 2-(o-Tolyl)benzothiazole is the enzyme DprE1 . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting DprE1, 2-(o-Tolyl)benzothiazole can effectively combat M. tuberculosis .
Mode of Action
2-(o-Tolyl)benzothiazole interacts with its target, DprE1, by binding to it . This binding inhibits the function of DprE1, thereby disrupting the survival and proliferation of M. tuberculosis . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of DprE1 by 2-(o-Tolyl)benzothiazole affects the biochemical pathway responsible for the survival of M. tuberculosis . DprE1 is a key enzyme in this pathway, and its inhibition disrupts the normal functioning of the bacterium, leading to its death .
Result of Action
The primary result of the action of 2-(o-Tolyl)benzothiazole is the inhibition of M. tuberculosis growth . By inhibiting DprE1, 2-(o-Tolyl)benzothiazole disrupts the survival mechanisms of the bacterium, leading to its death . This makes 2-(o-Tolyl)benzothiazole a potential candidate for the treatment of tuberculosis .
properties
IUPAC Name |
2-(2-methylphenyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWVFOHECZHTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166561 | |
Record name | 2-(o-Tolyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(o-Tolyl)benzothiazole | |
CAS RN |
15903-58-9 | |
Record name | 2-(o-Tolyl)benzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(o-Tolyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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